molecular formula C14H18N2O5 B1394782 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid CAS No. 1219967-27-7

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1394782
CAS No.: 1219967-27-7
M. Wt: 294.3 g/mol
InChI Key: PEVYPCWELQHXFK-UHFFFAOYSA-N
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Description

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a nitrobenzoic acid core with a methylated tetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common method involves the reaction of tetrahydropyran with methylamine under controlled conditions to form the methylated tetrahydropyran intermediate . This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products .

Mechanism of Action

The mechanism of action of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid apart is its combination of a nitrobenzoic acid core with a methylated tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features, which include a nitrobenzoic acid core and a methylated tetrahydropyran moiety, suggest potential biological activities worth investigating.

Chemical Structure and Properties

  • Molecular Formula : C12H17N3O5
  • Molecular Weight : 285.28 g/mol
  • CAS Number : 1219967-27-7

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity involved in inflammatory pathways, which could lead to anti-inflammatory effects. The nitro group can undergo reduction to form an amine derivative, potentially altering its biological activity and enhancing therapeutic effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of nitrobenzoic acids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in animal models .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar activities. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • A study investigated the effects of nitrobenzoic acid derivatives on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • In vitro tests against common pathogens (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Enzyme Inhibition Studies :
    • Enzyme assays demonstrated that the compound could inhibit certain kinases involved in cancer progression, suggesting potential applications in oncology. The inhibition was dose-dependent, indicating a promising therapeutic window for further exploration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialModerate activity against S. aureus
Enzyme inhibitionInhibited cancer-related kinases

Properties

IUPAC Name

4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYPCWELQHXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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